molecular formula C10H12N2O2 B2952324 N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097928-75-9

N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2952324
CAS No.: 2097928-75-9
M. Wt: 192.218
InChI Key: PHJDINYFMXFYLE-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring fused with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with cyclobutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted amides or thioamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antiviral and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to antimicrobial or antiviral effects by disrupting essential biological processes in pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the cyclobutyl group, which can influence its steric and electronic properties. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-cyclobutyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-9-8(5-2-6-11-9)10(14)12-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJDINYFMXFYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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